beta-Humulene

描述

It is a significant component of the essential oils of many aromatic plants, including hops (Humulus lupulus), sage (Salvia officinalis), and ginseng species . Beta-Humulene is known for its distinctive earthy, woody aroma and is often used in the brewing industry to impart a “hoppy” flavor to beer .

准备方法

Beta-Humulene can be synthesized through various methods. One common approach involves the use of farnesyl diphosphate as a precursor, which undergoes cyclization catalyzed by sesquiterpene synthase enzymes . In industrial settings, this compound is often extracted from natural sources such as hops and other essential oil-rich plants . The extraction process typically involves steam distillation or solvent extraction to isolate the compound from the plant material .

化学反应分析

Allylic Oxidation

beta-Humulene undergoes allylic oxidation to produce bioactive derivatives:

-

Zerumbone Synthesis :

Ozonolysis and Atmospheric Reactivity

This compound reacts rapidly with atmospheric oxidants:

| Oxidant | Reaction Environment | Major Products | Secondary Organic Aerosol (SOA) Yield | Reference |

|---|---|---|---|---|

| O₃ | Smog chamber (NOₓ present) | Organic nitrates, ketones | 15–20% | |

| NO₃ | Dark oxidation | Bicyclic peroxides | 25–30% |

Conformational Reactivity

Computational studies identify four stable conformers of this compound, influencing regioselectivity in reactions:

-

Reactive Sites : The triply substituted C=C bonds at positions 1–2 and 8–9 show differential reactivity due to steric and electronic effects .

-

Epoxidation Preference : The less hindered 8–9 double bond reacts preferentially with peracids .

Catalytic Functionalization

This compound participates in transition-metal-catalyzed reactions:

-

Hydrogenation : Selective reduction to tetrahydrohumulene using Pd/C .

-

Isomerization : Acid-catalyzed rearrangement to caryophyllene derivatives .

Environmental and Biological Interactions

科学研究应用

Beta-Humulene has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and reactivity . In biology and medicine, this compound has been found to possess anti-inflammatory, antitumor, and antibacterial properties . It is being investigated for its potential use in treating various inflammatory diseases, cancers, and bacterial infections . In the industry, this compound is used as a flavoring agent in food and beverages, as well as in the production of fragrances and cosmetics .

作用机制

The mechanism of action of beta-Humulene involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of key inflammatory mediators such as inducible nitric oxide synthase, interleukin-1 beta, and tumor necrosis factor-alpha . This compound also induces apoptosis in cancer cells by increasing the production of reactive oxygen species and disrupting mitochondrial membrane potential . These actions contribute to its anti-inflammatory and antitumor effects .

相似化合物的比较

Beta-Humulene is often compared with other sesquiterpenes such as alpha-Humulene and beta-caryophyllene . While all three compounds share similar structural features, this compound is unique in its ability to impart a “hoppy” aroma to beer and its potent anti-inflammatory and antitumor properties . Alpha-Humulene, on the other hand, is more commonly found in essential oils and is known for its anti-inflammatory and antibacterial effects . Beta-caryophyllene is another related compound that acts as a selective agonist of cannabinoid receptor type 2 and has significant anti-inflammatory and analgesic properties .

生物活性

Beta-humulene, a naturally occurring sesquiterpene found in various plants, particularly hops (Humulus lupulus), has garnered significant attention due to its diverse biological activities. This article explores the compound's anti-inflammatory, anticancer, antibacterial, and other pharmacological effects, supported by case studies and research findings.

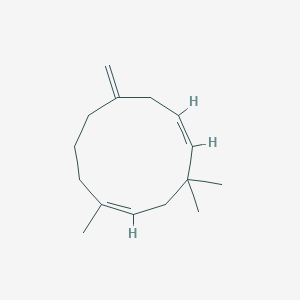

Chemical Structure and Properties

This compound (C15H24) is characterized by its bicyclic structure, which contributes to its biological activity. It is a colorless liquid with a characteristic odor and is soluble in organic solvents but has limited solubility in water. Its structure allows it to interact with various biological targets, influencing numerous signaling pathways.

1. Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties. Research indicates that it can inhibit histamine-triggered edema and inflammation in murine models. In a study by Chen et al. (2022), this compound was shown to significantly reduce carrageenan-induced paw edema in rats, suggesting its potential as an anti-inflammatory agent comparable to dexamethasone .

Table 1: Anti-inflammatory Effects of this compound

| Study | Model | Effect | Concentration |

|---|---|---|---|

| Medeiros et al. (2007) | Rat paw edema | Reduced TNF-α and IL-1β levels | Not specified |

| Chen et al. (2022) | Murine model | Significant edema reduction | Not specified |

2. Anticancer Activity

This compound has demonstrated significant anticancer properties across various cancer cell lines. In vitro studies reveal that it inhibits the proliferation of cancer cells while sparing normal cells. For instance, a study reported that this compound exhibited cytotoxic effects against human colorectal adenocarcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values of 3.1 × 10^-4 M and 4.2 × 10^-4 M, respectively .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (M) | Mechanism |

|---|---|---|

| HCT-116 | 3.1 × 10^-4 | Induces apoptosis |

| MCF-7 | 4.2 × 10^-4 | Modulates ROS production |

| RAW264.7 | 1.9 × 10^-4 | Cytotoxicity observed |

In vivo studies also support these findings, where this compound enhanced the efficacy of chemotherapeutic agents like doxorubicin in colon cancer models .

3. Antibacterial Properties

This compound exhibits antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study conducted by Jang et al. (2020) found that this compound significantly inhibited biofilm formation and reduced the metabolic activity of bacterial cells at concentrations as low as 9.8 × 10^-6 M .

Table 3: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 9.8 × 10^-6 M | Inhibition of growth |

| Escherichia coli | Not specified | Significant antibacterial activity |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anti-inflammatory Mechanism : this compound inhibits pro-inflammatory cytokines such as TNF-α and IL-1β, modulating nuclear factor-kappa B (NF-κB) signaling pathways .

- Anticancer Mechanism : It induces apoptosis in cancer cells through intrinsic pathways and enhances reactive oxygen species (ROS) production, leading to increased cytotoxicity against tumor cells .

- Antibacterial Mechanism : The compound disrupts bacterial cell membranes, leading to morphological changes and reduced viability .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Cancer Therapy Enhancement : A study demonstrated that when combined with β-caryophyllene, this compound significantly increased the anticancer activity against MCF-7 cells, suggesting synergistic effects that could enhance treatment outcomes for breast cancer patients .

- Inflammation Models : In experimental models of inflammation, this compound showed comparable efficacy to traditional anti-inflammatory drugs like dexamethasone, indicating its potential for managing inflammatory diseases .

属性

IUPAC Name |

(1E,5E)-1,4,4-trimethyl-8-methylidenecycloundeca-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6,10-11H,1,5,7-9,12H2,2-4H3/b11-6+,14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVYZKHVTLAPDZ-PPGMXFKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C=CCC(=C)CCC1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC(/C=C/CC(=C)CCC1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101019015 | |

| Record name | beta-Humulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-04-1 | |

| Record name | beta-Humulene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Humulene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Humulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-HUMULENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK0W1K5Z3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。